molecular formula C3H6N2O7 B12404702 1,2-Dinitroglycerin-d5

1,2-Dinitroglycerin-d5

Cat. No.: B12404702
M. Wt: 187.12 g/mol
InChI Key: GFVHBTOOPNJKLV-UXXIZXEISA-N
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Description

1,2-Dinitroglycerin-d5, also known as 3-Hydroxypropane-1,2-diyl-1,1,2,3,3-d5 dinitrate, is a deuterium-labeled derivative of 1,2-Dinitroglycerin. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The molecular formula of this compound is C3HD5N2O7, and it has a molecular weight of 187.12 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dinitroglycerin-d5 can be synthesized through the nitration of glycerol-d5. The process involves the reaction of glycerol-d5 with a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent decomposition and ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of automated reactors to maintain precise control over reaction conditions, such as temperature and concentration of reactants. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Dinitroglycerin-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various nitro, amino, and substituted derivatives of this compound .

Scientific Research Applications

1,2-Dinitroglycerin-d5 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Dinitroglycerin-d5 is similar to that of nitroglycerin. It acts as a vasodilator by releasing nitric oxide (NO) upon metabolism. Nitric oxide activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This results in the relaxation of smooth muscle cells and vasodilation. The primary molecular targets are the smooth muscle cells in blood vessels .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dinitroglycerin: The non-deuterated form of 1,2-Dinitroglycerin-d5.

    1,3-Dinitroglycerin: An isomer of 1,2-Dinitroglycerin with the nitro groups on different carbon atoms.

    1-Mononitroglycerin: A mono-nitrated derivative of glycerol.

    2-Mononitroglycerin: Another mono-nitrated derivative of glycerol

Uniqueness

This compound is unique due to the presence of deuterium atoms, which makes it useful in tracing studies and analytical applications. The deuterium labeling provides distinct mass spectrometric signatures, aiding in the accurate quantification and analysis of metabolic pathways .

Properties

Molecular Formula

C3H6N2O7

Molecular Weight

187.12 g/mol

IUPAC Name

(1,1,2,3,3-pentadeuterio-1-hydroxy-3-nitrooxypropan-2-yl) nitrate

InChI

InChI=1S/C3H6N2O7/c6-1-3(12-5(9)10)2-11-4(7)8/h3,6H,1-2H2/i1D2,2D2,3D

InChI Key

GFVHBTOOPNJKLV-UXXIZXEISA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])O[N+](=O)[O-])O[N+](=O)[O-])O

Canonical SMILES

C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O

Origin of Product

United States

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